(r)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid
Overview
Description
(R)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid is a chiral amino acid derivative with potential applications in pharmaceutical synthesis. It is closely related to key intermediates used in the production of drugs such as sitagliptin, which is used in the treatment of type 2 diabetes. The presence of the trifluorophenyl group suggests that this compound could have unique electronic and steric properties that may be beneficial in drug design and development.
Synthesis Analysis
The synthesis of related compounds has been described in the literature. For instance, an efficient synthesis of a Boc-protected version of the compound was reported, where the amino acid segment of L-methionine was transferred to a chiral aziridine, followed by several steps including protection, reduction, and oxidation to yield the target compound with a total yield of 32% . Additionally, novel synthetic strategies for the enantioselective synthesis of (R)- and (S)-3-hydroxy-4-(2,4,5-trifluorophenyl)butanoic acid, a related compound, have been developed using palladium-catalyzed coupling and proline-catalyzed reactions .
Molecular Structure Analysis
The molecular structure and vibrational spectra of similar compounds have been studied using various spectroscopic methods and computational analyses. For example, the structure of 4-[(3-acetylphenyl)amino]-2-methylidene-4-oxobutanoic acid was confirmed by IR, NMR, and X-ray diffraction studies, and the vibrational wavenumbers were computed using HF and DFT methods . These studies provide insights into the molecular geometry, electronic structure, and potential energy distribution within the molecule.
Chemical Reactions Analysis
The reactivity of amino acid derivatives can be inferred from studies on similar compounds. The diastereomeric derivatives of amino acid enantiomers have been formed by reacting with chiral reagents and resolved by gas chromatography on chiral stationary phases . This indicates that (R)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid could potentially undergo various stereoselective reactions, which are crucial for the synthesis of enantiomerically pure pharmaceuticals.
Physical and Chemical Properties Analysis
The physical and chemical properties of Boc-(R)-3-amino-4-(2,4,5-trifluorophenyl)butanoic acid, such as solubility, have been measured in different solvents and binary mixtures across a range of temperatures . The solubility data and thermodynamic models developed from these measurements are essential for understanding the behavior of this compound in various environments, which is critical for its application in drug formulation and synthesis.
Scientific Research Applications
Solubility and Thermodynamics
- Solubility in Various Solvents: The solubility of Boc-(R)-3-amino-4-(2,4,5-trifluorophenyl)butanoic acid has been studied in different solvents like methanol, ethanol, propanol, and others. Rising temperatures were found to increase its solubility in all selected solvents, and this behavior was accurately modeled using various equations, such as the modified Apelblat equation, indicating its temperature-sensitive solubility properties (Fan et al., 2016).
Synthesis and Chemical Properties
- Enantioselective Syntheses: Novel methods for synthesizing (R)- and (S)-3-hydroxy-4-(2,4,5-trifluorophenyl)butanoic acid have been developed. These methods are crucial for producing sitagliptin and its derivatives, showcasing the compound's role in pharmaceutical synthesis (Fıstıkçı et al., 2012).
- Asymmetric Hydrogenation: The asymmetric hydrogenation of enamine esters to produce amino esters, including (3R)-3-[N-(tert-Butoxycarbonyl)amino]-4-(2,4,5-trifluorophenyl)butanoic acid, demonstrates its importance in chiral synthesis and pharmaceutical applications (Kubryk & Hansen, 2006).
Biochemical and Pharmaceutical Research
- Sitagliptin Intermediate Synthesis: A new enzymatic route using an aminotransferase for synthesizing a sitagliptin intermediate was reported. This highlights the compound's role in the synthesis of pharmaceuticals, particularly in diabetes treatment (Hou et al., 2016).
- Design and Synthesis of Dipeptidyl Peptidase-4 Inhibitors: The compound has been used in the design and synthesis of potent DPP-4 inhibitors for type 2 diabetes mellitus drug development, reflecting its significance in medicinal chemistry (Maslov et al., 2022).
- Enzyme Engineering and Catalysis: The development of a PluriZyme with transaminase and hydrolase activity, catalyzing cascade reactions to synthesize 3-(R)-amino-4-(2,4,5-trifluorophenyl)butanoic acid, underscores the compound's role in enzyme engineering and its potential in pharmaceutical manufacturing (Roda et al., 2022).
Safety And Hazards
properties
IUPAC Name |
(3R)-3-amino-4-(2,4,5-trifluorophenyl)butanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10F3NO2/c11-7-4-9(13)8(12)2-5(7)1-6(14)3-10(15)16/h2,4,6H,1,3,14H2,(H,15,16)/t6-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KEFQQJVYCWLKPL-ZCFIWIBFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1F)F)F)CC(CC(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(C(=CC(=C1F)F)F)C[C@H](CC(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10F3NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60428049 | |
Record name | (3R)-3-amino-4-(2,4,5-trifluorophenyl)butanoic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60428049 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(r)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid | |
CAS RN |
936630-57-8 | |
Record name | Sitagliptin acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0936630578 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (3R)-3-amino-4-(2,4,5-trifluorophenyl)butanoic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60428049 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (R)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | SITAGLIPTIN ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NG2PN5Z4PE | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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